

spectroscopic data for 4-benzyloxybenzophenone (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Benzylbenzophenone

Cat. No.: B1267962

[Get Quote](#)

Spectroscopic Data of 4-Benzylbenzophenone: A Technical Guide

Introduction

4-Benzylbenzophenone is a derivative of the versatile benzophenone core structure, a class of compounds with significant applications in photochemistry, organic synthesis, and materials science. As with any synthesized compound intended for research or development, thorough spectroscopic characterization is essential to confirm its identity, purity, and structure. This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-benzyloxybenzophenone**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of directly published spectra for this specific molecule, this guide presents data from closely related analogs to provide a robust framework for its characterization.

Predicted Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **4-benzyloxybenzophenone** and its close structural relatives. This comparative data is invaluable for the identification and assignment of key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm, Multiplicity, (Coupling Constant J in Hz)
4-Benzylxybenzophenone (Predicted)	~7.8 (d), ~7.5-7.3 (m), ~7.1 (d), ~5.1 (s)
Benzophenone	7.81 (d, J = 7.2 Hz, 4H), 7.59 (t, J = 7.6 Hz, 2H), 7.49 (t, J = 7.6 Hz, 4H)
4-Methoxybenzophenone	7.85-7.82 (m, 2H), 7.77-7.74 (m, 2H), 7.58-7.54 (m, 1H), 7.47 (t, J = 7.6 Hz, 2H), 6.96 (dd, J = 8.8, 2.0 Hz, 2H), 3.88 (s, 3H)[1]
4,4'-Bis(hexyloxyphenyl)benzophenone	A representative ^1H -NMR spectrum is available in the cited literature.

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm
4-Benzylxybenzophenone (Predicted)	~195 (C=O), ~163, ~138, ~136, ~132, ~130, ~128.6, ~128.2, ~127.5, ~114, ~70 (CH ₂)
Benzophenone	196.8, 137.6, 132.4, 130.1, 128.3[1]
4-Methoxybenzophenone	195.6, 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6, 55.5[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Infrared (IR) Spectroscopy Data

Compound	Key Absorption Bands (cm ⁻¹)	Functional Group Assignment
4-Benzylxybenzophenone (Predicted)	~1650-1670	C=O (ketone) stretch
~1600, ~1500, ~1450	Aromatic C=C stretching	
~1250, ~1050	C-O (ether) stretching	
Benzophenone	1654	C=O (ketone) stretch[2]
4,4'-Dimethoxybenzophenone	An IR spectrum is available in the NIST WebBook.	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Expected m/z of Molecular Ion [M] ⁺
4-Benzylxybenzophenone	C ₂₀ H ₁₆ O ₂	288.34	288
Benzophenone	C ₁₃ H ₁₀ O	182.22	182
4-Methoxybenzophenone	C ₁₄ H ₁₂ O ₂	212.24	212

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of benzophenone derivatives.

Synthesis of 4-Benzylxybenzophenone

A common method for the synthesis of **4-benzylxybenzophenone** is the Williamson ether synthesis, starting from 4-hydroxybenzophenone and benzyl bromide.

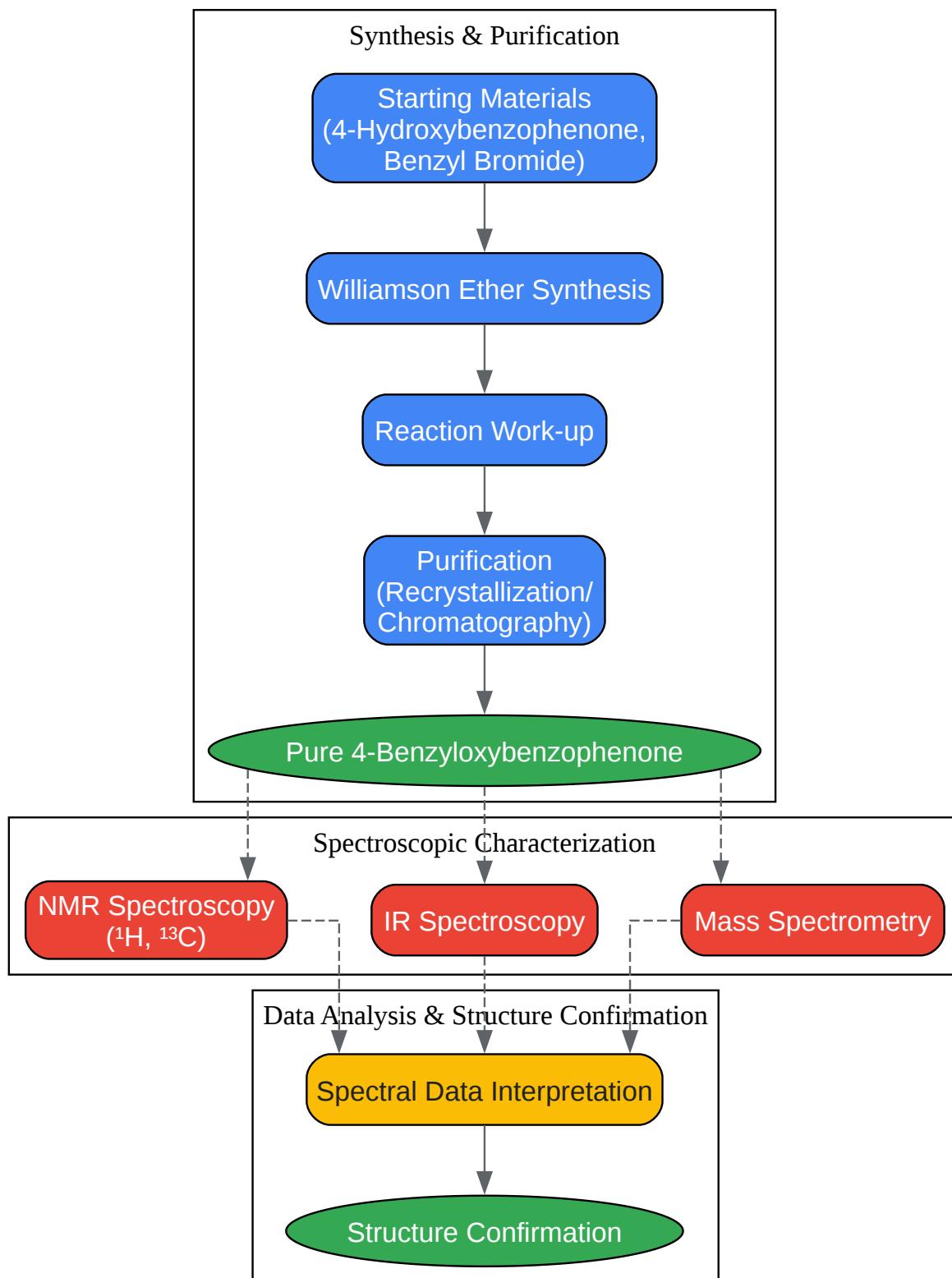
- Reaction Setup: To a solution of 4-hydroxybenzophenone in a suitable polar aprotic solvent (e.g., acetone, DMF), a base such as potassium carbonate is added. The mixture is stirred at room temperature.
- Addition of Alkylating Agent: Benzyl bromide is added dropwise to the reaction mixture.
- Reaction Conditions: The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove the inorganic base, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

NMR Spectroscopy

- Sample Preparation: 5-10 mg of the purified **4-benzylxybenzophenone** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300-600 MHz for ^1H NMR.
- Data Acquisition: Standard pulse programs are used to acquire the spectra. For ^{13}C NMR, a proton-decoupled sequence is typically used.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.


- Instrumentation: An FTIR spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample compartment (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. For less stable molecules, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound like **4-benzyloxybenzophenone**.

[Click to download full resolution via product page](#)

A logical workflow for the synthesis and spectroscopic characterization of **4-benzyloxybenzophenone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [spectroscopic data for 4-benzyloxybenzophenone (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267962#spectroscopic-data-for-4-benzyloxybenzophenone-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com